NBQX disodium

AMPA receptor pharmacology Xenopus oocyte electrophysiology competitive antagonist profiling

Standard AMPA receptor studies using CNQX/DNQX risk off-target NMDA modulation. NBQX disodium (CAS 479347-86-9) eliminates this confound with ≥90 μM IC50 at NMDA sites, supplied as a pre-formulated water-soluble disodium salt. • ≥98% HPLC purity; ≥50 mM aqueous solubility - no DMSO artifacts • IC50 0.15 μM (AMPA), 4.8 μM (kainate); pA2 6.77/7.21 in oocyte systems • Validated neuroprotection up to 90 min post-occlusion in MCAO models • Ships globally with batch-specific COA; research-use only.

Molecular Formula C12H6N4Na2O6S
Molecular Weight 380.25 g/mol
CAS No. 479347-86-9
Cat. No. B014699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBQX disodium
CAS479347-86-9
SynonymsNBQX, Disodium Salt;  1,2,3,4-Tetrahydro-6-nitro-2,3-dioxo-benzo[f]quinoxaline-7-sulfonamide Disodium Salt; 
Molecular FormulaC12H6N4Na2O6S
Molecular Weight380.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
InChIKeySVJKYIUJRJEABK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





NBQX Disodium: Selective AMPA Receptor Antagonist


NBQX disodium (FG9202 disodium, CAS 479347-86-9) is a water-soluble disodium salt form of the quinoxalinedione-class competitive antagonist that targets AMPA and kainate subtypes of ionotropic glutamate receptors . The compound exhibits IC50 values of 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors, with minimal activity at the NMDA receptor glycine site (IC50 ≥ 90 μM) [1]. NBQX disodium is supplied as a crystalline solid with typical purity ≥98% (HPLC), molecular formula C12H6N4O6SNa2, molecular weight 380.24, and is soluble in water to at least 50–100 mM .

NBQX Disodium: Substitution Limitations vs. CNQX/DNQX


While CNQX, DNQX, and NBQX all belong to the quinoxalinedione class of glutamate receptor antagonists, their pharmacological selectivity profiles differ markedly in ways that fundamentally alter experimental outcomes. CNQX and DNQX possess weak partial agonist activity at AMPA and kainate receptors and exhibit meaningful antagonism at the NMDA receptor glycine-binding site [1]. In contrast, NBQX is essentially inactive at the NMDA receptor glycine site, providing a cleaner pharmacological tool for isolating AMPA receptor-mediated phenomena [2]. Functional behavioral studies confirm this divergence: CNQX suppresses amphetamine-induced conditioned place preference, whereas NBQX does not, a difference attributed to CNQX's NMDA receptor antagonism [1]. Furthermore, the physicochemical handling properties differ substantially—NBQX disodium is supplied as a pre-formulated water-soluble salt with ≥50 mM aqueous solubility, whereas the free acid forms of CNQX and DNQX require alkaline dissolution and pH adjustment for aqueous use [3]. Generic substitution therefore risks introducing unintended NMDA receptor modulation and complicating solubility workflows.

NBQX Disodium: Quantitative Differentiation Evidence


AMPA/Kainate Antagonist Potency Comparison

In a direct functional comparison using Xenopus oocytes expressing chick brain glutamate receptors, NBQX, CNQX, and DNQX were evaluated for their ability to block AMPA- and kainate-induced inward currents under identical voltage-clamp conditions [1]. NBQX demonstrated superior potency against both receptor subtypes. Against AMPA, NBQX exhibited a pA2 value of 6.77 compared to 6.58 for DNQX and 6.43 for CNQX. Against kainate, NBQX achieved a pA2 value of 7.21 compared to 6.42 for DNQX and 6.56 for CNQX [1]. All three compounds acted competitively and reversibly with Schild-plot slopes close to 1.0, confirming the validity of the pA2 comparisons [1].

AMPA receptor pharmacology Xenopus oocyte electrophysiology competitive antagonist profiling

NMDA Receptor Off-Target Profile vs. CNQX

NBQX exhibits substantially cleaner selectivity with respect to the NMDA receptor glycine-binding site compared to first-generation quinoxalinediones. NBQX demonstrates minimal inhibition of NMDA-sensitive glutamate receptors with an IC50 of ≥90 μM [1]. In contrast, CNQX shows measurable NMDA receptor antagonism with an IC50 of approximately 25 μM [2]. This 3.6-fold difference in NMDA receptor activity translates to distinct functional outcomes: CNQX suppresses amphetamine-induced conditioned place preference, whereas NBQX does not, a behavioral difference attributed specifically to CNQX's NMDA antagonistic component [3].

NMDA receptor glycine site receptor selectivity off-target profiling

Aqueous Solubility Advantage Over Free Acid

The disodium salt formulation of NBQX provides substantially enhanced aqueous solubility compared to the free acid form, directly impacting experimental workflow efficiency. NBQX disodium salt (CAS 479347-86-9) achieves aqueous solubility of at least 50 mM (19.01 mg/mL in water) and up to 100 mM as reported in the literature [1]. In contrast, the free acid form of NBQX (CAS 118876-58-7) requires dissolution in DMSO or alkaline conditions with pH adjustment—a 1 μM aqueous solution requires uptake in >2.5 equivalents of NaOH followed by back-titration to pH 8.0–8.5 with concentrated HCl . The disodium salt is supplied as a ready-to-use crystalline solid that dissolves directly in aqueous buffers without pH adjustment .

compound solubility aqueous formulation in vitro assay compatibility

Neuroprotection in Cerebral Ischemia Models

In a comparative study of cerebroprotective action in a rat model of transient global ischemia, NBQX and GYKI 52466 (a non-competitive AMPA receptor antagonist) were both evaluated for their ability to protect against cortical and striatal cell loss [1]. Both compounds demonstrated protective effects, but NBQX's competitive mechanism of action distinguishes it from the non-competitive, use-dependent blockade of GYKI 52466. In a separate focal ischemia dose-response study, NBQX administered at 40, 60, or 100 mg/kg i.v. substantially reduced infarct size, with neuroprotection maintained when drug administration was delayed for up to 90 minutes after permanent middle cerebral artery occlusion [2]. NBQX reduced infarct volume by approximately 25% in rat models of permanent MCA occlusion [3].

cerebral ischemia neuroprotection in vivo pharmacology

NBQX Disodium: Optimal Application Scenarios


Clean AMPA/Kainate Electrophysiology Recordings

NBQX disodium is optimally suited for patch-clamp and voltage-clamp experiments where isolation of AMPA/kainate receptor-mediated currents is essential. Its IC50 of ≥90 μM at NMDA receptors [1], compared to CNQX's ~25 μM NMDA receptor activity [2], provides a cleaner pharmacological tool that minimizes confounding NMDA receptor modulation. The compound's higher pA2 values (6.77 against AMPA, 7.21 against kainate) relative to DNQX and CNQX in oocyte expression systems [3] further support its use in experiments requiring potent, competitive blockade with reduced compound consumption. Its water solubility enables direct addition to extracellular recording solutions without DMSO vehicle artifacts .

In Vivo Cerebral Ischemia Neuroprotection

NBQX disodium demonstrates validated neuroprotective efficacy in both global and focal cerebral ischemia models, with a notably extended therapeutic time window. In rat permanent middle cerebral artery occlusion studies, NBQX (40-100 mg/kg i.v.) significantly reduces infarct size and maintains neuroprotection even when administration is delayed for up to 90 minutes post-occlusion [1]. The compound reduces infarct volume by approximately 25% in permanent MCA occlusion models [2]. This extended window of efficacy distinguishes NBQX from many other neuroprotective candidates and provides practical scheduling flexibility for in vivo pharmacology teams conducting ischemia-reperfusion experiments.

Behavioral Pharmacology: AMPA-Specific Modulation

NBQX disodium is the preferred tool compound for behavioral studies where AMPA receptor-specific contributions must be dissected from NMDA receptor involvement. Unlike CNQX, which suppresses amphetamine-induced conditioned place preference due to its NMDA receptor antagonism, NBQX does not produce this effect, confirming its cleaner pharmacological profile in behavioral assays [1]. This differentiation is critical for addiction research, antidepressant screening, and seizure models where accurate attribution of receptor mechanisms is essential for valid interpretation of results. The disodium salt formulation facilitates reliable intraperitoneal or intravenous dosing in rodent behavioral studies [2].

High-Throughput Screening with Aqueous Formulation

The disodium salt formulation of NBQX (CAS 479347-86-9) is ideally suited for high-throughput screening (HTS) platforms and automated liquid handling systems where DMSO compatibility issues or solvent precipitation concerns limit the use of free acid compounds. With aqueous solubility of ≥50 mM [1], NBQX disodium can be prepared directly in assay buffers without DMSO, eliminating the need for DMSO vehicle controls, reducing solvent-induced assay artifacts, and avoiding compound precipitation during dilution series. This property is particularly valuable for calcium flux assays, fluorescence-based screening, and any platform where DMSO concentrations must be minimized to preserve assay integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBQX disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.